Superior PDGFR and c-FMS Inhibition: TAS-115 vs. Nintedanib in Fibrosis Models
In head-to-head in vitro kinase assays, TAS-115 demonstrated 3- to 10-fold higher inhibitory potency against both PDGFR and c-FMS compared to the clinically approved antifibrotic agent nintedanib [1]. This differential target engagement translates into superior suppression of PDGF-induced fibroblast proliferation and M-CSF-induced macrophage activation, critical pathways in fibrotic disease progression [1].
| Evidence Dimension | In vitro kinase inhibition potency (fold difference) |
|---|---|
| Target Compound Data | TAS-115 IC50 for PDGFR and c-FMS |
| Comparator Or Baseline | Nintedanib IC50 for PDGFR and c-FMS |
| Quantified Difference | 3- to 10-fold higher inhibition by TAS-115 |
| Conditions | Biochemical kinase activity assays using recombinant enzymes; cell-based assays in human lung fibroblasts (MRC-5) and murine bone marrow-derived macrophages |
Why This Matters
For researchers developing fibrosis models or screening antifibrotic candidates, TAS-115 provides a tool with significantly enhanced on-target potency against key fibrotic drivers, enabling more robust pathway interrogation than nintedanib.
- [1] Koyama K, Goto H, Morizumi S, et al. The tyrosine kinase inhibitor TAS-115 attenuates bleomycin-induced lung fibrosis in mice. Am J Respir Cell Mol Biol. 2019;60(4):478-487. View Source
